molecular formula C17H14N2O3S B2724484 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide CAS No. 896346-79-5

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide

Cat. No.: B2724484
CAS No.: 896346-79-5
M. Wt: 326.37
InChI Key: CEMGVKMZMAFLNV-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide is a synthetic small molecule featuring an isoindole-1,3-dione (phthalimide) scaffold linked to a benzamide group via a nitrogen atom. The core phthalimide structure is a privileged motif in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . The specific research applications and biological profile of this compound require further investigation. Researchers are encouraged to explore its potential as a building block in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Its mechanism of action is currently unelucidated and would be a key area for future study. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-16(21)11-8-7-10(9-13(11)17(19)22)18-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMGVKMZMAFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylsulfanylbenzoic acid with 2-methyl-1,3-dioxoisoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the dioxoisoindolyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the benzamide moiety.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide exhibit notable antimicrobial properties. A study evaluated a series of acetamide derivatives for their effectiveness against various microbial strains. The results indicated that certain derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A related study focused on the synthesis and evaluation of novel compounds with hybrid structures aimed at targeting cancer cells. These compounds were tested for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, showcasing promising results that warrant further exploration .

Case Studies

Case Study 1: Antitubercular Activity

In vitro studies conducted on derivatives of this compound revealed effective antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques, indicating that specific modifications to the compound's structure can enhance its efficacy against resistant strains.

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer potential of similar isoindole derivatives demonstrated their ability to induce G0/G1 and G2/M phase cell cycle arrest in cancer cells. The study utilized quantitative structure–activity relationship (QSAR) models to correlate molecular descriptors with biological activity, providing insights into the mechanisms underlying the observed anticancer effects .

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)MIC (µg/mL)
N-(2-methyl-1,3-dioxo...2010
Benzimidazole derivative1525
Control (standard antibiotic)305

Table 2: Anticancer Activity Results

CompoundCell Line TestedIC50 (µM)
N-(2-methyl...HCT11612
Isoindole derivativeMCF715
Control (standard chemotherapeutic)MDA-MB2318

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The 1,3-dioxoisoindoline scaffold is a common feature among related compounds. Key variations include substitutions at the isoindoline nitrogen (e.g., methyl, benzyl, or fluorophenylmethyl groups) and modifications to the benzamide or acetamide side chains.

Table 1: Core Structure and Substitutions
Compound Name Substituent at Isoindoline N-2 Benzamide/Acetamide Modification Molecular Weight Key References
Target Compound Methyl 2-(methylsulfanyl)benzamide Not reported Inferred
2-Chloro-N-(2-methyl-1,3-dioxo-isoindol-5-yl)acetamide Methyl 2-chloroacetamide 252.65
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide Benzyl 2-[4-(2-hydroxyethoxy)phenyl]acetamide ~450 (estimated)
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-[4-(4-hydroxybutoxy)phenyl]acetamide 4-Fluorophenylmethyl 2-[4-(4-hydroxybutoxy)phenyl]acetamide ~500 (estimated)
N-(4-butoxybenzoyl)-N'-(2-methyl-1,3-dioxo-isoindol-5-yl)thiourea Methyl Thiourea-linked 4-butoxybenzoyl 411.47

Functional Group Impact on Properties

  • Methylsulfanyl (-SMe) vs. Chloro (-Cl): The target compound’s 2-(methylsulfanyl) group may enhance lipophilicity compared to the chloro substituent in ’s analog, which exhibits solubility in chloroform and DMSO . The -SMe group could also influence redox activity or metal coordination.
  • Thiourea Linkage: ’s thiourea derivative (411.47 g/mol) introduces hydrogen-bonding capabilities, which may affect binding affinity in enzyme-targeted applications compared to the target’s benzamide .

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H13N2O3S
  • Molecular Weight : 286.31 g/mol
  • IUPAC Name : this compound

The presence of the isoindole and benzamide moieties suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Modulation of Signaling Pathways : Similar compounds have been identified as modulators of the metabotropic glutamate receptor (mGluR5), which is implicated in neurological disorders . This suggests that the compound could influence neurotransmitter signaling.
  • Antitumor Activity : Some derivatives demonstrate cytotoxic effects on various cancer cell lines, indicating potential use in oncology .

Anticancer Properties

Several studies have explored the anticancer properties of benzamide derivatives. For example:

CompoundCancer TypeMechanismReference
Benzamide RibosideT-cell leukemiaInhibits DHFR activity
4-Chloro-benzamidesVarious cancersRET kinase inhibition

These findings suggest that this compound may similarly impact cancer cell proliferation.

Neuroprotective Effects

Compounds with similar structures have been studied for their neuroprotective effects. For instance, modulation of mGluR5 has implications for treating anxiety and schizophrenia . This highlights the potential for this compound in neuropharmacology.

Case Studies and Research Findings

A case study involving a related benzamide compound demonstrated significant antitumor effects in patients with advanced malignancies. The study reported a notable survival benefit in patients treated with high doses of benzamide derivatives .

In another study focused on neurodegenerative diseases, compounds targeting mGluR5 showed promise in reducing symptoms associated with conditions like Alzheimer's disease . These insights suggest that this compound could be valuable in both oncology and neurology.

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